
Application Notes: Measuring MF-094 Activity
with the Ub–Rho Cleavage Assay

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MF-094

Cat. No.: B609010 Get Quote

Introduction

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the

outer mitochondrial membrane that plays a critical role in regulating mitophagy, the selective

degradation of damaged mitochondria.[1][2] Under conditions of mitochondrial stress, the

PINK1/Parkin pathway ubiquitinates outer mitochondrial membrane proteins, tagging damaged

mitochondria for clearance.[3] USP30 counteracts this process by removing these ubiquitin

chains, thereby inhibiting the removal of dysfunctional mitochondria.[3][4][5] Dysregulation of

mitophagy is implicated in various pathologies, including neurodegenerative diseases like

Parkinson's disease.[1][6]

MF-094 is a potent and selective small molecule inhibitor of USP30.[2][7][8] By inhibiting

USP30, MF-094 promotes the clearance of damaged mitochondria, making it a valuable tool

for studying mitophagy and a potential therapeutic agent.[7][9] Accurately quantifying the

inhibitory activity of compounds like MF-094 against USP30 is crucial for drug development and

research.

Assay Principle

The Ubiquitin-Rhodamine (Ub-Rho) cleavage assay is a robust, fluorescence-based method for

measuring DUB activity in a high-throughput format.[10][11][12] The assay utilizes a fluorogenic

substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110), in which the rhodamine 110 fluorophore is

conjugated to the C-terminus of ubiquitin.[13] In this state, the fluorescence of rhodamine is

quenched.[10][13]
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When an active DUB, such as USP30, cleaves the amide bond between ubiquitin and

rhodamine, the liberated rhodamine 110 becomes highly fluorescent.[12][13] The resulting

increase in fluorescence intensity is directly proportional to the enzymatic activity of the DUB.

[11] When an inhibitor like MF-094 is present, it binds to USP30, reducing its catalytic activity

and leading to a decrease in the rate of Ub-Rho110 cleavage and a corresponding reduction in

the fluorescence signal. This allows for the precise determination of the inhibitor's potency,

typically expressed as an IC₅₀ value.

Signaling Pathway Diagram
The following diagram illustrates the role of USP30 in the PINK1/Parkin-mediated mitophagy

pathway and the mechanism of its inhibition by MF-094.
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Caption: USP30 counteracts Parkin-mediated ubiquitination, inhibiting mitophagy. MF-094
blocks USP30.

Detailed Experimental Protocol
This protocol outlines the steps for determining the IC₅₀ of MF-094 against recombinant human

USP30 using the Ub-Rho cleavage assay in a 384-well plate format.

Materials and Reagents

Recombinant Human USP30 (catalytic domain)

Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
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MF-094 compound

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.[14]

(Note: Prepare DTT fresh)

DMSO (Anhydrous)

Black, low-volume, 384-well assay plates

Fluorescence plate reader with excitation/emission wavelengths of 485 nm and 535 nm,

respectively.[10][12]

Experimental Workflow Diagram
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Preparation

Assay Plate Steps
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Caption: Workflow for the Ub-Rho cleavage assay to determine MF-094 IC₅₀ against USP30.
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Procedure

Compound Preparation:

Prepare a 10 mM stock solution of MF-094 in 100% DMSO.

Create a serial dilution series of MF-094 in DMSO. For a typical 10-point curve, perform

1:3 serial dilutions.

Prepare intermediate dilutions of the compound series by diluting them 1:50 in Assay

Buffer. This will result in a 4X final concentration with 2% DMSO.

Assay Plate Setup:

Add 5 µL of the 4X MF-094 serial dilutions to the appropriate wells of a 384-well plate.

For control wells, add 5 µL of Assay Buffer with 2% DMSO (100% activity control) or a

known potent inhibitor (0% activity control).

Enzyme Addition:

Prepare a 2X working solution of USP30 in Assay Buffer (e.g., 2 nM for a 1 nM final

concentration). The optimal concentration should be determined empirically to ensure the

reaction remains in the linear range for the duration of the measurement.[14]

Add 10 µL of the 2X USP30 solution to all wells except the "no enzyme" blank controls.

For blank wells, add 10 µL of Assay Buffer.

Mix the plate gently and incubate for 15-30 minutes at room temperature to allow the

inhibitor to bind to the enzyme.

Reaction Initiation and Measurement:

Prepare a 2X working solution of Ub-Rho110 in Assay Buffer (e.g., 200 nM for a 100 nM

final concentration). Protect this solution from light.

Initiate the enzymatic reaction by adding 5 µL of the 2X Ub-Rho110 solution to all wells.

The final volume will be 20 µL.
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Immediately place the plate in a pre-warmed (25-30°C) fluorescence plate reader.

Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 60

seconds for 30-60 minutes.

Data Analysis

Calculate Initial Velocity (V₀): For each well, plot the fluorescence units (RFU) against time

(minutes). The initial reaction velocity (V₀) is the slope of the linear portion of this curve

(RFU/min).

Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for

each MF-094 concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_DMSO -

V₀_blank))

Determine IC₅₀: Plot the percent inhibition against the logarithm of the MF-094 concentration.

Fit the data using a non-linear regression model (four-parameter variable slope) to calculate

the IC₅₀ value, which is the concentration of MF-094 that causes 50% inhibition of USP30

activity.

Data Presentation
The following tables summarize representative quantitative data for MF-094 activity and

selectivity.

Table 1: Inhibitory Activity of MF-094 against USP30

Parameter Value Reference

Assay Type Ub-Rho Cleavage Assay [2]

Enzyme Human USP30 [2]

IC₅₀ 15 nM [2]

Mechanism Non-covalent [2]

Table 2: Selectivity Profile of MF-094
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Data represents the percent inhibition observed when screening MF-094 at a concentration of

10 µM against a panel of other ubiquitin-specific proteases.

DUB Target % Inhibition at 10 µM Reference

USP2 < 30% [2]

USP5 < 30% [2]

USP7 < 30% [2]

USP8 < 30% [2]

USP11 < 30% [2]

USP21 < 30% [2]

USP28 < 30% [2]

Note: The data presented are representative and may vary based on specific experimental

conditions. The high selectivity of MF-094, with minimal inhibition of other USPs at high

concentrations, underscores its utility as a specific chemical probe for studying USP30 function.

[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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